Cas no 2055841-98-8 (Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate)

Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic amine derivative with a rigid azabicyclo[3.1.0]hexane scaffold, serving as a valuable intermediate in organic synthesis and medicinal chemistry. Its structure features both an amino group and a benzyl carboxylate moiety, enabling versatile functionalization for the development of pharmacologically active compounds. The strained bicyclic framework enhances reactivity and selectivity in ring-opening or substitution reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, peptidomimetics, and constrained analogs for drug discovery. Its stability under standard handling conditions and compatibility with common synthetic protocols make it a practical choice for research applications.
Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate structure
2055841-98-8 structure
Product Name:Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No:2055841-98-8
MF:C13H16N2O2
MW:232.278343200684
MDL:MFCD30502631
CID:4634935
PubChem ID:127264206
Update Time:2025-06-12

Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-amino-, phenylmethyl ester
    • Benzyl1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • SY322622
    • AS-53529
    • MFCD30502631
    • 2055841-98-8
    • AKOS030630900
    • P16628
    • 3-Cbz-1-amino-3-azabicyclo[3.1.0]hexane
    • CS-0049873
    • MDL: MFCD30502631
    • Inchi: 1S/C13H16N2O2/c14-13-6-11(13)7-15(9-13)12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2
    • InChI Key: JUVCIMRPEDATGP-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CC2CC2(C1)N)=O

Computed Properties

  • Exact Mass: 232.121177757 g/mol
  • Monoisotopic Mass: 232.121177757 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.6
  • Molecular Weight: 232.28

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Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:2055841-98-8)Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Order Number:A1077541
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:02
Price ($):349.0
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Additional information on Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2055841-98-8): A Comprehensive Overview

Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, identified by its CAS number 2055841-98-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic amine derivative has garnered attention due to its unique structural features and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The compound belongs to the class of azabicycloalkanes, which are known for their diverse pharmacological properties. The presence of a benzyl group and an amino function at the 1-position, coupled with a carboxylate moiety at the 3-position, contributes to its complex reactivity and functionality. This structural motif has been explored in various drug discovery programs, particularly in the quest for compounds with enhanced binding affinity and selectivity towards biological targets.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Azabicycloalkanes have emerged as promising scaffolds due to their ability to mimic peptide binding motifs while offering improved metabolic stability and oral bioavailability. The< strong>Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate structure exemplifies this trend, with its rigid bicyclic core providing a stable platform for further derivatization.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in numerous cellular signaling pathways, making them attractive targets for therapeutic intervention. Preclinical studies have demonstrated that derivatives of azabicycloalkanes can disrupt kinase activity by interfering with their ATP-binding pockets. The< strong>Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate scaffold, with its optimized hydrogen bonding and hydrophobic interactions, offers a promising starting point for designing potent kinase inhibitors.

The benzyl group in the molecule serves multiple purposes beyond mere structural stabilization. It can act as a hydrophobic anchor, facilitating binding to hydrophobic pockets on target proteins, while also serving as a handle for further chemical modifications. The carboxylate group at the 3-position provides an additional site for hydrogen bonding interactions, enhancing the compound's ability to engage with polar residues on biological targets.

Recent advances in computational chemistry have enabled the rational design of< strong>Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate-based inhibitors with improved pharmacokinetic profiles. Molecular docking studies have identified key residues on target kinases that can be optimized through structural modifications of the bicyclic core. These insights have guided the synthesis of novel analogs with enhanced potency and selectivity.

The synthesis of< strong>Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves multi-step organic transformations, including cycloaddition reactions and ring-closing metathesis, which are well-established in synthetic organic chemistry. The introduction of the amino and carboxylate functional groups requires careful consideration to maintain the integrity of the bicyclic framework. Advances in synthetic methodologies have made it possible to produce this compound in high yields with excellent purity, facilitating its use in downstream applications.

In conclusion, Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2055841-98-8) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique features make it a valuable scaffold for further exploration in drug discovery, particularly in the inhibition of protein-protein interactions and kinases. As research continues to uncover new biological targets and mechanisms, compounds like< strong>Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate are poised to play a pivotal role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:2055841-98-8)Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
A1077541
Purity:99%
Quantity:1g
Price ($):349.0
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